4-(4-Chloro-3-nitrobenzyl)pyridine
Description
Significance and Context within Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to organic and medicinal chemistry. nih.govtandfonline.com Pyridine (B92270) (C₅H₅N), an aromatic heterocycle, is a core structure in numerous natural products, including vitamins and alkaloids, as well as a vast array of pharmaceuticals and agrochemicals. numberanalytics.comwikipedia.orgrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for its diverse applications. rsc.orgijpsonline.com
The introduction of substituents to the pyridine ring allows for the fine-tuning of its electronic and steric properties, leading to a wide range of derivatives with specific functionalities. Aryl-substituted pyridines, in particular, are a significant class of compounds due to their prevalence in biologically active molecules and their use as building blocks in organic synthesis. ijpsonline.comresearchgate.net The presence of both a chloro and a nitro group on the benzyl (B1604629) substituent of 4-(4-Chloro-3-nitrobenzyl)pyridine further modifies its reactivity and potential for interaction with biological targets or as a precursor in more complex molecular architectures.
Overview of Research Trajectories for Aryl-Substituted Pyridine Derivatives
Research into aryl-substituted pyridine derivatives has been a vibrant area of chemical science, with several key trajectories.
Medicinal Chemistry: A primary focus of research has been the synthesis and evaluation of aryl-substituted pyridines for their potential therapeutic applications. These compounds have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govtandfonline.comrsc.org The specific substitution pattern on the aryl and pyridine rings is critical in determining the biological efficacy and selectivity of these derivatives. mdpi.com For instance, the introduction of different aryl groups can significantly influence the compound's ability to interact with biological targets like enzymes and receptors. mdpi.com
Materials Science: Aryl-substituted pyridines are also explored for their applications in materials science. Their ability to act as ligands for metal complexes has led to the development of novel catalysts and materials with interesting photophysical properties. researchgate.net For example, ruthenium(II) complexes with substituted pyridine ligands have been studied for their spectroscopic and electronic properties. researchgate.net The electronic nature of the aryl substituent can influence the properties of the resulting metal complexes, making them suitable for applications in areas such as sensors and molecular electronics.
Synthetic Methodology: The development of efficient and versatile synthetic methods for accessing aryl-substituted pyridines remains an active area of research. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of the carbon-carbon bond between the pyridine and aryl rings. ijpsonline.comresearchgate.net Researchers continue to explore new catalysts and reaction conditions to improve the efficiency, scope, and sustainability of these synthetic transformations. researchgate.net
The study of compounds like this compound contributes to these broader research themes by providing a specific example of a multi-functionalized aryl-substituted pyridine, offering opportunities for further synthetic elaboration and investigation of its chemical and physical properties.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from data on closely related compounds.
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂O₂ |
| Molecular Weight | 248.67 g/mol |
| CAS Number | 540512-04-7 bldpharm.coma2bchem.com |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not available. For comparison, 2-(4-chloro-3-nitrobenzyl)pyridine has a melting point of 58-60 °C. prepchem.com |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like acetone (B3395972) and ethanol. |
Synthesis of this compound
A similar synthesis has been reported for the isomeric compound, 2-(4-chloro-3-nitrobenzyl)pyridine, where 2-(p-chlorobenzyl)pyridine is treated with fuming nitric acid at a low temperature. prepchem.com This suggests that a similar nitration reaction on the benzene (B151609) ring of 4-(4-chlorobenzyl)pyridine (B1583355) would yield the desired product.
Another potential route could involve the reaction of 4-picoline with 4-chloro-3-nitrobenzyl bromide. The synthesis of related compounds, such as Gemini cationic surfactants, has been achieved through the alkylation of 4-(4-nitrobenzyl)pyridine (B86830). bohrium.com
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the substituted benzene ring, as well as a singlet for the benzylic methylene (B1212753) protons. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and nitro substituents.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, with distinct signals for the carbons in the pyridine and benzene rings, and the methylene bridge.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the aromatic rings. Crucially, strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would be present, typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹. The C-Cl stretching vibration would also be observable.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 248 (for ³⁵Cl) and 250 (for ³⁷Cl) in a characteristic isotopic ratio. Fragmentation patterns would likely involve the cleavage of the benzyl-pyridine bond.
Research Findings
While specific research articles focusing solely on this compound are scarce, research on closely related structures provides insight into its potential areas of application. For instance, the precursor 4-chloro-3-nitrobenzaldehyde (B100839) is used in the synthesis of hydrazone derivatives which have been structurally characterized. nih.goviucr.org This highlights the utility of the 4-chloro-3-nitrophenyl moiety as a building block in the construction of more complex molecules.
Furthermore, studies on various aryl-substituted pyridines have demonstrated their potential in medicinal chemistry and materials science. mdpi.comacs.orgmdpi.com The specific combination of a pyridine ring, a chloro substituent, and a nitro group in this compound suggests it could be a valuable intermediate for the synthesis of novel compounds with potential biological activity or for the development of new functional materials. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. For example, the synthesis of 2-(4-amino-3-nitrobenzyl)-pyridine from 2-(4-chloro-3-nitrobenzyl)pyridine has been reported. prepchem.com
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-2-1-10(8-12(11)15(16)17)7-9-3-5-14-6-4-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNNLKPICIXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC=NC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies Towards 4 4 Chloro 3 Nitrobenzyl Pyridine and Its Derivatives
Precursor-Based Synthesis Pathways
The construction of the target molecule often relies on the selection of appropriate starting materials that already contain either the pyridine (B92270) or the chloronitrophenyl moiety. These building block approaches streamline the synthesis by focusing on the formation of a single key bond.
Utilization of 4-Substituted Pyridines in Building Block Approaches
A common strategy involves starting with a pyridine ring that is already substituted at the 4-position. For instance, 4-picoline (4-methylpyridine) can serve as a foundational building block. The methyl group of 4-picoline can be functionalized to facilitate the connection to the benzyl (B1604629) group. While direct C-H activation of simple pyridine substrates presents challenges due to the basicity of the nitrogen atom, various activation strategies can be employed. uiowa.edu One approach involves the deprotonation of the methyl group using a strong base, followed by reaction with a suitable electrophile derived from the 4-chloro-3-nitrophenyl moiety. uiowa.edubeilstein-journals.orgresearchgate.net
Another approach involves the reaction of 4-halopyridines with organometallic reagents. For example, a Negishi coupling reaction can be used to form C-C bonds by reacting an organozinc reagent with a halopyridine. tandfonline.com This method offers a versatile route to benzylpyridine derivatives. tandfonline.com Additionally, quaternization of the pyridine ring enhances the reactivity of substituents at the 2- and 4-positions towards nucleophilic displacement, providing another avenue for derivatization. google.com
Strategies Involving 4-Chloro-3-nitrophenyl Moieties
Alternatively, the synthesis can commence with a precursor already containing the 4-chloro-3-nitrophenyl group. A key starting material for this approach is 4-chloro-3-nitrobenzaldehyde (B100839). nih.gov This aldehyde can undergo a condensation reaction with a suitable nucleophile, such as the ylide derived from a phosphonium (B103445) salt of a 4-methylpyridine (B42270) derivative, in a Wittig-type reaction to form the benzylidene intermediate, which can then be reduced to the target benzylpyridine.
Another strategy involves the use of 4-chloro-3-nitrobenzyl halides. These electrophilic compounds can react with a nucleophilic pyridine derivative. For example, the reaction of 4-chloro-3-nitrobenzyl bromide with a metalated pyridine species, such as a pyridyl Grignard or organolithium reagent, can form the desired carbon-carbon bond.
Derivatives of 4-chloro-3-nitrophenylacetic acid can also serve as precursors. nih.gov These can be activated and coupled with a pyridine derivative to construct the benzylpyridine framework.
Nucleophilic Aromatic Substitution (SNAr) Routes for Pyridine Derivatization
Nucleophilic aromatic substitution (SNAr) provides a powerful method for functionalizing pyridine rings, particularly when they are activated by electron-withdrawing groups. nih.govmasterorganicchemistry.comnih.gov In the context of synthesizing 4-(4-chloro-3-nitrobenzyl)pyridine, an SNAr reaction could involve the displacement of a leaving group on either the pyridine or the phenyl ring by a suitable nucleophile.
For instance, a 4-halopyridine can react with a nucleophile generated from a 4-chloro-3-nitrotoluene (B146361) derivative. The nitro group on the phenyl ring activates the ring towards nucleophilic attack. masterorganicchemistry.com Conversely, a pyridine nucleophile can displace a leaving group on the benzylic carbon of a 4-chloro-3-nitrobenzyl derivative. The reactivity of halopyridines in SNAr reactions is well-established, with the general order of reactivity being F > Cl > Br > I. masterorganicchemistry.com The presence of electron-withdrawing groups on the pyridine ring can further accelerate these reactions. nih.gov
The Chichibabin reaction, a classic example of SNAr on a pyridine ring, involves the amination of pyridine at the 2-position. pearson.com While not directly applicable to the synthesis of the target molecule, it demonstrates the principle of nucleophilic substitution on the pyridine ring. pearson.com Modern variations of SNAr reactions often utilize transition metal catalysts or specialized reagents to achieve high efficiency and regioselectivity. researchgate.net
Formation of the Benzylic Linkage
The creation of the methylene (B1212753) bridge connecting the pyridine and phenyl rings is a critical step in the synthesis of this compound. This can be achieved through various carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions at the Methylene Bridge
A variety of established carbon-carbon bond-forming reactions can be employed to construct the benzylic linkage. As mentioned previously, the Wittig reaction and its variants are suitable for this purpose, typically involving the reaction of a pyridyl-substituted phosphonium ylide with 4-chloro-3-nitrobenzaldehyde.
Grignard reactions are another viable option. A pyridylmethyl Grignard reagent can be prepared and reacted with a 4-chloro-3-nitrobenzyl halide. Conversely, a 4-chloro-3-nitrobenzyl Grignard reagent can be reacted with a 4-halopyridine in the presence of a suitable catalyst.
The reaction between activated 4-alkyl pyridines and an electrophilic methylene source can also lead to the formation of the desired linkage. uiowa.edu This often requires activation of the pyridine ring to facilitate the reaction. uiowa.edu
Novel Coupling Reactions for Benzyl-Pyridine Connectivity
Modern organometallic chemistry offers a range of powerful cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for creating biaryl linkages and can be adapted for benzyl-pyridine synthesis. researchgate.netnih.gov For example, a pyridylboronic acid derivative could be coupled with a 4-chloro-3-nitrobenzyl halide.
The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for this purpose. tandfonline.comrsc.org It has been successfully applied to the synthesis of fluorinated 2-benzylpyridines and demonstrates the potential for creating the benzyl-pyridine bond. tandfonline.com Other transition-metal-catalyzed reactions, such as those employing nickel, have also been developed for the stereoselective coupling of benzylic alcohol derivatives. nih.gov These newer methods often offer advantages in terms of functional group tolerance and reaction conditions.
Functional Group Interconversions and Modifications
The unique arrangement of functional groups in this compound allows for a range of chemical transformations. These modifications can be selectively targeted to the pyridine ring, the nitro group, or the chlorine atom, enabling the synthesis of a diverse library of derivatives.
Regioselective Functionalization of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The benzyl substituent at the 4-position can sterically and electronically direct incoming groups.
While specific examples of regioselective functionalization of this compound itself are not extensively documented in publicly available literature, the principles of pyridine chemistry allow for predictions of its reactivity. Nucleophilic aromatic substitution (SNAr) reactions are a common method for functionalizing pyridines, particularly those bearing electron-withdrawing groups. researchgate.net However, the primary focus of reactivity on this molecule often lies with the more labile nitro and chloro substituents on the benzene (B151609) ring.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and the deactivating effect of the nitrogen atom. researchgate.net However, under specific conditions, such as the formation of pyridyne intermediates, difunctionalization of the pyridine ring can be achieved. For instance, the generation of a 3,4-pyridyne from a 3-chloropyridine (B48278) derivative allows for the regioselective addition of nucleophiles at the 4-position, followed by an electrophilic quench at the 3-position. nih.gov This strategy, while not directly reported for this compound, represents a potential pathway for its further derivatization.
Palladium-catalyzed C-H activation is another powerful tool for the regioselective functionalization of pyridine derivatives. nih.gov For example, N-aryl-2-aminopyridines can undergo ortho-arylation directed by the pyridine nitrogen. nih.gov While the benzyl group in this compound is not a directing group in the same manner, this methodology highlights the potential for developing catalytic systems for the selective functionalization of the pyridine ring in this compound.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis. rsc.orgresearchgate.net
The reduction of the nitro group in this compound to an amine would yield 4-(3-amino-4-chlorobenzyl)pyridine. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents. Common catalytic systems include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts in the presence of hydrogen gas. rsc.orgresearchgate.net Chemoselective reduction methods are also available, which can reduce the nitro group without affecting other sensitive functional groups like the chlorine atom or the pyridine ring. researchgate.net For instance, the use of sodium borohydride (B1222165) in combination with Raney nickel has been shown to be effective for the selective reduction of aromatic nitro compounds. researchgate.net Iron powder in acidic media (Béchamp reduction) is another classic and mild method for this conversion. researchgate.net
The resulting amino group can then serve as a handle for further synthetic modifications, such as diazotization followed by substitution, or acylation to form amides. A patent application describes a method for the reduction of a similar compound, methyl 4-(2-fluoro-3-nitrobenzyl)piperazine-1-carboxylate, using a nitroreductase and a disproportionation agent, highlighting the potential for biocatalytic approaches. google.com
Below is a table summarizing common methods for the reduction of aromatic nitro compounds, which are applicable to the transformation of this compound.
| Reagent/Catalyst | Conditions | Product | Reference(s) |
| Sodium Borohydride, Raney Nickel | - | Amine | researchgate.net |
| Iron Powder, Acidic Media | Mild conditions | Amine | researchgate.net |
| Palladium on Carbon (Pd/C), H₂ | - | Amine | rsc.org |
| Nitroreductase, Disproportionation Agent | Biocatalytic | Amine | google.com |
Reactions Involving the Chlorine Atom
The chlorine atom on the benzene ring of this compound is susceptible to nucleophilic aromatic substitution and, more significantly, can participate in various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov In this reaction, the chloro-substituted benzene ring of this compound can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgrsc.orgmdpi.com This would lead to the synthesis of derivatives where the chlorine atom is replaced by an aryl or heteroaryl group.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine (B1218219) ligands. nih.govmdpi.com The reactivity of the C-Cl bond can be influenced by the electronic nature of the substituents on both coupling partners.
The table below presents typical conditions for Suzuki-Miyaura cross-coupling reactions involving chloroarenes, which could be adapted for this compound.
| Catalyst | Ligand | Base | Solvent | Substrate Scope | Reference(s) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | Aryl and heteroaryl boronic acids | nih.govmdpi.com |
| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | Arylboronic acids | beilstein-journals.org |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | - | Arylboronic acids | rsc.org |
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom, activated by the ortho-nitro group, can also undergo nucleophilic aromatic substitution with various nucleophiles such as amines, alkoxides, and thiolates. researchgate.net The electron-withdrawing nature of the nitro group facilitates the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to give the substituted product.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity between the substituted benzyl (B1604629) and pyridine (B92270) rings via the methylene (B1212753) bridge.
While specific experimental NMR data for 4-(4-chloro-3-nitrobenzyl)pyridine is not extensively reported in peer-reviewed literature, the expected chemical shifts and coupling constants can be reliably predicted based on established substituent effects and data from closely related compounds.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the three different proton environments: the pyridine ring, the trisubstituted benzene (B151609) ring, and the methylene bridge.
Pyridine Ring: The 4-substituted pyridine ring will exhibit a characteristic AA'XX' system, appearing as two apparent doublets. The protons at positions 2 and 6 (ortho to the nitrogen) are deshielded and expected to resonate downfield, typically in the range of δ 8.5-8.6 ppm. The protons at positions 3 and 5 (meta to the nitrogen) will appear slightly upfield, around δ 7.1-7.3 ppm.
Methylene Bridge: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are not coupled to any other protons, leading to a sharp singlet in the spectrum. Its expected chemical shift is approximately δ 4.0-4.2 ppm.
4-Chloro-3-nitrophenyl Ring: This ring contains three aromatic protons in an AMX spin system. The proton at position 2 (H-2), being ortho to the nitro group, is the most deshielded and should appear as a doublet. The proton at H-5, ortho to the chlorine atom, would be a doublet, and the proton at H-6, situated between the chloro and benzyl substituents, would appear as a doublet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | 8.5 - 8.6 | d (Doublet) |
| Pyridine H-3, H-5 | 7.1 - 7.3 | d (Doublet) |
| -CH₂- (Methylene) | 4.0 - 4.2 | s (Singlet) |
| Phenyl H-2 | ~7.8 | d (Doublet) |
| Phenyl H-5 | ~7.5 | d (Doublet) |
| Phenyl H-6 | ~7.3 | dd (Doublet of doublets) |
Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, accounting for all carbon atoms in the molecule, assuming the ortho and meta carbons of the pyridine ring are resolved. The chemical shifts are influenced by the electronegativity of adjacent atoms and substituent effects. For instance, the carbon bearing the nitro group (C-3) and the carbons adjacent to the pyridine nitrogen (C-2, C-6) are expected at low field. Data for the related compound 4-(4-nitrobenzyl)pyridine (B86830) shows characteristic shifts for the pyridine and nitrophenyl moieties chemicalbook.com.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-4 | ~148 |
| Pyridine C-3, C-5 | ~124 |
| -CH₂- (Methylene) | ~40 |
| Phenyl C-1 (C-CH₂) | ~140 |
| Phenyl C-3 (C-NO₂) | ~149 |
| Phenyl C-4 (C-Cl) | ~132 |
| Phenyl C-2, C-5, C-6 | 125 - 135 |
To unequivocally confirm the structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would show correlations between the adjacent protons on the pyridine ring (H-2/H-3 and H-5/H-6) and within the 4-chloro-3-nitrophenyl ring, confirming their respective spin systems. The methylene singlet would show no cross-peaks, confirming its isolation from other proton-bearing groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for mapping long-range (2-3 bond) C-H correlations and connecting the different fragments of the molecule. Key expected correlations would be between the methylene protons and the C-4 of the pyridine ring, as well as with carbons C-1, C-2, and C-6 of the phenyl ring. These correlations would provide definitive proof of the benzylpyridine linkage.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds and functional groups. For this compound, the key characteristic bands are those of the nitro group, the C-Cl bond, and the aromatic rings. Data from related structures, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, show characteristic absorptions for the 4-chloro-3-nitrophenyl moiety. nih.govmdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on both aromatic rings. |
| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong, characteristic absorption for the nitro group. nih.gov |
| Aromatic C=C/C=N Stretch | 1610 - 1450 | Multiple bands corresponding to ring stretching vibrations. |
| NO₂ Symmetric Stretch | 1360 - 1340 | Strong, characteristic absorption for the nitro group. nih.gov |
| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorption (λ_max).
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the two aromatic systems. The parent compound, 4-(4-nitrobenzyl)pyridine, exhibits an absorption maximum at 265 nm in ethanol, corresponding to the π → π* transition of the conjugated system. photochemcad.com The presence of the chlorine atom on the nitrophenyl ring is expected to cause a slight bathochromic (red) shift of this absorption band due to its effect as an auxochrome. Weaker n → π* transitions, associated with the non-bonding electrons of the pyridine nitrogen and the oxygen atoms of the nitro group, are also possible but may be obscured by the more intense π → π* bands.
Table 4: Predicted Electronic Transitions for this compound
| Transition | Expected λ_max (nm) | Associated Chromophore |
|---|---|---|
| π → π | > 265 | Pyridine and 4-chloro-3-nitrophenyl rings |
| n → π | Longer wavelength, low intensity | Pyridine N, Nitro O |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS allows for the calculation of a unique molecular formula. This is a critical step in the identification of a newly synthesized compound or a known substance.
Despite a thorough review of available scientific literature, specific experimental High-Resolution Mass Spectrometry data for the compound this compound (C₁₂H₉ClN₂O₂) could not be located. While studies on related structures, such as various substituted pyridine and nitrophenyl derivatives, frequently employ HRMS for molecular formula confirmation, published findings detailing the exact mass and fragmentation pattern for this compound are not presently available. mdpi.comacs.org The theoretical exact mass for the protonated molecule [M+H]⁺ of this compound can be calculated, which would be the target value in an experimental HRMS analysis.
Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as experimental data is not publicly available.)
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₀ClN₂O₂⁺ | 249.0425 |
| [M+Na]⁺ | C₁₂H₉ClN₂O₂Na⁺ | 271.0245 |
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation
A comprehensive search of crystallographic databases and the scientific literature did not yield any published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, no experimental data on its solid-state structure, such as unit cell parameters, space group, and atomic coordinates, is currently available.
While crystallographic studies have been conducted on analogous compounds, including derivatives of (4-chloro-3-nitrophenyl)methylidene and other nitrobenzyl structures, these findings cannot be directly extrapolated to confirm the specific solid-state conformation and intermolecular interactions of this compound. nih.goviucr.orgresearchgate.net For instance, studies on related molecules reveal that the nitro group is often twisted out of the plane of the phenyl ring. nih.goviucr.org However, the exact dihedral angles and crystal packing for the title compound remain undetermined without experimental data.
Table 2: Crystallographic Data for this compound (Note: No experimental data is currently available in the public domain.)
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
Further research involving the synthesis and crystallographic analysis of this compound is required to elucidate its definitive solid-state structure.
Computational Chemistry and Theoretical Investigations of 4 4 Chloro 3 Nitrobenzyl Pyridine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Chloro-3-nitrobenzyl)pyridine, DFT calculations are instrumental in determining its fundamental properties.
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Theoretical studies on structurally similar compounds, such as 4-chloro-3-nitrotoluene (B146361) and 2-benzylpyridine, provide a basis for understanding the geometry of this compound. For instance, DFT calculations on 4-chloro-3-nitrotoluene have been performed to determine its optimized structure. nih.gov The presence of the nitro group and the chlorine atom on the benzene (B151609) ring influences the electronic distribution and, consequently, the bond lengths and angles. The C-NO2 bond, in particular, is a key parameter, and its length can be indicative of the compound's stability. aip.org
Table 1: Predicted Optimized Geometrical Parameters of this compound (Representative Values based on Analogous Compounds)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.74 | C-C-Cl | 120.5 |
| C-N (nitro) | 1.48 | C-C-N (nitro) | 118.7 |
| N-O (nitro) | 1.23 | O-N-O | 124.3 |
| C-C (benzyl bridge) | 1.51 | C-C-C (benzyl bridge) | 110.2 |
| C-N (pyridine) | 1.34 | C-N-C (pyridine) | 117.0 |
Note: These values are representative and are based on DFT calculations of structurally similar molecules like 4-chloro-3-nitrotoluene and benzylpyridine.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wuxiapptec.com A smaller gap suggests higher reactivity and lower kinetic stability. wuxiapptec.com
For this compound, the HOMO is expected to be localized primarily on the benzylpyridine moiety, which is generally more electron-rich. Conversely, the LUMO is anticipated to be concentrated on the 4-chloro-3-nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer from the benzylpyridine part to the chloronitrophenyl part upon electronic excitation.
Computational studies on related nitroaromatic compounds have shown that the presence of a nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor. nih.govnih.gov The HOMO-LUMO gap for similar nitroaromatic compounds has been calculated to be in a range that indicates significant charge transfer characteristics. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Representative Values)
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Note: These values are illustrative and based on DFT calculations for analogous nitroaromatic and benzylpyridine systems.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the charge distribution and the interactions between different orbitals. It helps in understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
For this compound, the MEP map is expected to show a highly negative potential around the oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. nih.govresearchgate.net The nitrogen atom of the pyridine (B92270) ring also presents a region of negative potential. nih.govresearchgate.net Conversely, the hydrogen atoms of the aromatic rings and the region around the chlorine atom would exhibit a positive potential, indicating sites for potential nucleophilic interaction. researchgate.net MEP analysis of substituted pyridines has been used to predict their susceptibility to N-oxidation and biological activity. nih.gov
For this compound, these descriptors would quantify the insights gained from HOMO-LUMO and MEP analyses. The high electrophilicity index would confirm the molecule's tendency to act as an electron acceptor, largely due to the nitro group. The Fukui functions would pinpoint the specific atoms most susceptible to nucleophilic and electrophilic attack. Studies on similar compounds have successfully used these descriptors to rationalize their reactivity patterns. acs.orgnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states and to predict their electronic absorption spectra. mpg.de
For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. qnl.qarsc.org The calculations would likely reveal low-lying electronic transitions corresponding to the intramolecular charge transfer from the HOMO on the benzylpyridine moiety to the LUMO on the chloronitrophenyl moiety. These charge-transfer bands are characteristic of donor-acceptor molecules and are often observed in the UV-visible spectrum. Computational studies on similar nitro-substituted aromatic compounds have successfully used TD-DFT to interpret their experimental absorption spectra. qnl.qanih.gov The predicted spectrum would provide valuable information for identifying and characterizing the compound experimentally.
Simulation of UV-Vis Absorption and Emission Spectra
The electronic absorption and emission spectra of a molecule are dictated by transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for simulating these spectra. researchgate.nettandfonline.com By calculating the excitation energies and oscillator strengths, one can predict the wavelengths of maximum absorption (λmax).
For a molecule like this compound, TD-DFT calculations, often performed with a basis set such as 6-311++G(d,p), can simulate the UV-Vis spectrum. semanticscholar.org These simulations help in assigning the observed experimental absorption bands to specific electronic transitions within the molecule. The choice of solvent in the calculation, often modeled using a Polarizable Continuum Model (PCM), is crucial as it can significantly influence the spectral properties. semanticscholar.org
Characterization of Electronic Transitions
Beyond predicting spectral wavelengths, computational analysis provides a detailed characterization of the electronic transitions themselves. Analysis of the molecular orbitals involved reveals the nature of these transitions. For instance, in aromatic systems, transitions are often of a π → π* nature. tandfonline.com
The primary transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, are of particular interest. The energy gap between these frontier orbitals is a key parameter that influences the molecule's electronic properties and reactivity. nih.govnih.gov For substituted aromatic compounds, these transitions can also have significant charge-transfer character, where electron density moves from one part of the molecule (the donor) to another (the acceptor) upon excitation.
Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. researchgate.netbohrium.com These properties arise from the interaction of a molecule with a strong electromagnetic field, such as that from a laser.
The key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods. dntb.gov.uaacs.org Molecules with significant NLO response often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net The calculated hyperpolarizability values indicate the potential of a compound to be an efficient NLO material. acs.org For context, these values are often compared to those of a standard NLO material like urea.
Theoretical Vibrational Spectra Calculations
Theoretical calculations are used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP, which can predict the harmonic vibrational frequencies. nih.govnih.gov
The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. A detailed analysis, known as a Potential Energy Distribution (PED) analysis, allows each calculated vibrational mode to be assigned to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov This provides a complete and unambiguous interpretation of the experimental vibrational spectra.
Computational NMR Chemical Shift Predictions (GIAO approach)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. semanticscholar.org This method, implemented within a DFT framework, can predict the ¹H and ¹³C NMR spectra.
Calculations are performed on the optimized molecular geometry. The resulting chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory. semanticscholar.org Comparing the theoretically predicted NMR spectra with experimental data serves as a powerful tool for confirming the molecular structure and assigning the resonances in the experimental spectrum.
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring's reactivity is characterized by the influence of the electronegative nitrogen atom, which differentiates it significantly from benzene (B151609). wikipedia.org
The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons in an sp2 hybridized orbital. wikipedia.orgmatanginicollege.ac.in This lone pair is not part of the aromatic π-system and is readily available to react with electrophiles and Lewis acids. wikipedia.org This reactivity is similar to that of tertiary amines. wikipedia.org Consequently, the nitrogen atom is a primary site for nucleophilic attack, leading to several key reactions:
Protonation: In the presence of acids, the nitrogen atom is protonated to form a pyridinium (B92312) cation. wikipedia.org
Alkylation and Acylation: The nitrogen can be alkylated by alkyl halides or acylated, which introduces a positive charge into the ring and enhances its reactivity towards oxidation and reduction. wikipedia.org For instance, 4-(4-nitrobenzyl)pyridine (B86830) has been used to create Gemini cationic surfactants through alkylation. bohrium.com
N-Oxidation: Pyridine can be oxidized at the nitrogen atom by peracids to form a pyridine N-oxide. wikipedia.orgmatanginicollege.ac.in This transformation is significant as it can activate the pyridine ring for both electrophilic and nucleophilic attack at the 2 and 4 positions. matanginicollege.ac.in
Table 1: Reactivity of the Pyridine Nucleus in 4-(4-Chloro-3-nitrobenzyl)pyridine
| Reaction Site | Type of Reaction | Reagents/Conditions | Product Type |
|---|---|---|---|
| Nitrogen Atom | Protonation | Brønsted Acids (e.g., HCl) | Pyridinium Salt |
| Alkylation | Alkyl Halides | N-Alkylpyridinium Salt | |
| Acylation | Acyl Halides | N-Acylpyridinium Salt | |
| N-Oxidation | Peracids (e.g., RCO₃H) | Pyridine N-Oxide | |
| Ring Carbons | Electrophilic Substitution | Vigorous (e.g., NO₂BF₄) | 3-Substituted Pyridine |
| Nucleophilic Substitution | Strong Nucleophiles (e.g., NaNH₂) | 2- or 4-Substituted Pyridine |
The electronegative nitrogen atom withdraws electron density from the carbon atoms of the ring, making the pyridine nucleus electron-deficient compared to benzene. matanginicollege.ac.inuoanbar.edu.iq This deactivation renders pyridine less susceptible to electrophilic aromatic substitution, with reactivity often compared to that of nitrobenzene (B124822). wikipedia.orguoanbar.edu.iq
When electrophilic substitution does occur, it requires harsh reaction conditions and proceeds preferentially at the 3-position. wikipedia.orgquimicaorganica.orgquora.com Attack at the 2- or 4-positions would result in an unstable resonance intermediate where the positive charge is placed on the already electronegative nitrogen atom. quimicaorganica.orgquora.com Direct nitration of pyridine, for example, is sluggish. wikipedia.org
Reactivity of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the attached phenyl ring. numberanalytics.comnumberanalytics.com
The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, as it converts a strongly electron-withdrawing group into a strongly electron-donating one. csbsju.edumsu.edu This reaction is a common pathway for producing aromatic amines, which are valuable industrial intermediates. longdom.orgcdnsciencepub.com A variety of methods are available for the reduction of nitroarenes:
Catalytic Hydrogenation: This is a clean method but may not be selective if other reducible functional groups are present in the molecule. longdom.org
Metal-Acid Systems: Classic examples include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). csbsju.edu More recently, the use of commercial iron powder in water has been developed as a milder, more environmentally friendly option. longdom.org
Sodium Borohydride (B1222165) (NaBH₄): While NaBH₄ alone does not typically reduce nitro groups, its reducing power is significantly enhanced when combined with transition metal salts like nickel(II) chloride (NiCl₂·6H₂O). asianpubs.org This system efficiently reduces nitroarenes to their corresponding amines at room temperature. asianpubs.org
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Selectivity | Notes |
|---|---|---|---|
| Catalytic Hydrogenation (H₂/Catalyst) | Varies | Low if other reducible groups are present | Clean and convenient method. longdom.org |
| Iron Powder in Water | Mild (e.g., 80°C) | High for the nitro group | An environmentally friendly approach. longdom.org |
| NaBH₄ / NiCl₂·6H₂O | Room Temperature | High for the nitro group | Rapid and efficient reduction. asianpubs.org |
| HSiCl₃ / Tertiary Amine | Mild | High, tolerates many functional groups | A metal-free reduction method. organic-chemistry.org |
| Tetrahydroxydiboron | Room Temperature, Water | High, metal-free | Organocatalyst (e.g., 4,4'-bipyridine) can be used. organic-chemistry.org |
The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution by decreasing the electron density of the ring. numberanalytics.comnumberanalytics.comquora.com However, it significantly activates the ring for nucleophilic aromatic substitution (SNAr). numberanalytics.commsu.edu This activation is most pronounced at the ortho and para positions relative to the nitro group. msu.edumsu.edu The nitro group stabilizes the negative charge of the intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution reaction. msu.edulibretexts.org
Reactivity of the Chlorinated Phenyl Moiety
In the this compound molecule, the chlorine atom is positioned on the phenyl ring ortho to the strongly electron-withdrawing nitro group. This specific arrangement is crucial for the reactivity of the chloro substituent.
The presence of the ortho-nitro group makes the chlorine atom highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). msu.edumsu.edulibretexts.org The carbon atom attached to the chlorine becomes sufficiently electrophilic to be attacked by nucleophiles. The stability of the resulting Meisenheimer intermediate is enhanced by the delocalization of the negative charge onto the adjacent nitro group. libretexts.org This activating effect is a well-established principle in aromatic chemistry. msu.edumsu.edu
For example, a similar compound, 2-(4-chloro-3-nitrobenzyl)pyridine, has been shown to react with ammonia, where the chlorine atom is displaced to form 2-(4-amino-3-nitrobenzyl)pyridine. prepchem.com This demonstrates the feasibility of nucleophilic substitution at the chlorinated position, activated by the ortho-nitro group.
Table 3: Influence of Substituents on Nucleophilic Aromatic Substitution (SNAr) of the Phenyl Ring
| Substituent on Phenyl Ring | Position Relative to Chlorine | Effect on SNAr | Rationale |
|---|---|---|---|
| -NO₂ | Ortho or Para | Strong Activation | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. msu.edulibretexts.org |
| -NO₂ | Meta | Weak Activation | No direct resonance stabilization of the intermediate. |
| No activating group | - | Very Low Reactivity | Aryl halides are generally unreactive towards nucleophilic substitution without activation. libretexts.org |
Table of Compound Names
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 1-chloro-2,4-dinitrobenzene |
| 2-(4-amino-3-nitrobenzyl)pyridine |
| 2-(4-chloro-3-nitrobenzyl)pyridine |
| 2-chloropyridine |
| This compound |
| 4,4'-bipyridine |
| 4-aminopyridines |
| 4-chloropyridine |
| 4-dimethylaminopyridine |
| Acetone (B3395972) |
| Alkyl Halides |
| Ammonia |
| Aniline |
| Benzene |
| Chlorobenzene |
| Dioxane |
| Ethanol |
| Fuming nitric acid |
| Gemini cationic surfactants |
| Iron |
| Meisenheimer complex |
| Nickel(II) chloride |
| Nitric acid |
| Nitrobenzene |
| Nitronium tetrafluoroborate |
| Peracids |
| Phenol |
| Piperidine |
| Pyridine |
| Pyridine N-oxide |
| Pyridinium |
| Sodium amide |
| Sodium borohydride |
| Sulfuric acid |
| Tetrahydroxydiboron |
| Tin |
| Toluene |
Halogen Reactivity in Aromatic Systems
The chlorine atom in this compound is attached to an aromatic ring, and its reactivity is characteristic of aryl halides. Generally, halogens on aromatic rings are less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the C(sp²)–Cl bond compared to a C(sp³)–Cl bond and the repulsion between the nucleophile's lone pair and the electron-rich pi system of the benzene ring.
However, the reactivity of aryl halides is significantly influenced by the other substituents present on the aromatic ring. uni.edu Electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr), while electron-donating groups deactivate it. In the case of this compound, the presence of a strong electron-withdrawing nitro group has a profound effect on the reactivity of the chlorine atom.
Influence of the Nitro Group on Chlorine Reactivity
The nitro group (–NO₂) is a powerful electron-withdrawing group, both through induction and resonance effects. When positioned ortho or para to a halogen, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this compound, the nitro group is in the meta position relative to the chlorine atom. However, it is ortho to the benzylic substituent and para to the site of nucleophilic attack on the chlorine-bearing carbon. This positioning significantly enhances the reactivity of the chlorine atom towards nucleophiles.
The mechanism of SNAr involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group helps to stabilize this intermediate by delocalizing the negative charge.
Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is dramatically increased by the presence of electron-withdrawing groups. masterorganicchemistry.com For instance, the presence of one nitro group can accelerate the reaction by a factor of up to 10⁸ compared to an unsubstituted ring. This enhanced reactivity makes the chlorine atom in this compound a viable site for synthetic modifications, such as the introduction of amines, alkoxides, or other nucleophiles. beilstein-journals.org
Reactivity of the Benzylic Methylene (B1212753) Bridge
The methylene bridge (–CH₂–) connecting the pyridine and the chloronitrophenyl rings is a benzylic position. Protons at this position exhibit enhanced reactivity due to the stability of the resulting intermediates. khanacademy.org
Acidity of Benzylic Protons and Anion Formation
The benzylic protons in this compound are acidic. This is due to the ability of both the adjacent pyridine ring and the 4-chloro-3-nitrophenyl ring to stabilize the resulting carbanion through resonance and inductive effects. The electron-withdrawing nitro group, in particular, plays a significant role in increasing the acidity of these protons.
Upon treatment with a suitable base, a proton can be abstracted from the methylene bridge to form a resonance-stabilized carbanion. The negative charge can be delocalized into both the pyridine and the nitrophenyl ring systems. This anion formation is a key step in many reactions involving the benzylic position. Studies on related nitrobenzyl compounds have shown that the presence of a nitro group significantly facilitates the extraction of a-protons. rsc.orgrsc.org
Reactions with Alkylating Agents
The carbanion generated from the deprotonation of the benzylic methylene bridge is a potent nucleophile and can readily react with various electrophiles, including alkylating agents. umich.eduiomcworld.orgresearchgate.net This reaction provides a straightforward method for introducing alkyl or other functional groups at the benzylic position.
The general reaction involves the treatment of this compound with a base to form the carbanion, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The carbanion displaces the halide from the alkylating agent in an SN2 reaction, forming a new carbon-carbon bond. The choice of base and reaction conditions can be optimized to achieve high yields of the desired alkylated product. This reactivity is a cornerstone of the utility of 4-(4-nitrobenzyl)pyridine derivatives in the synthesis of more complex molecules. uiowa.edudss.go.thcdnsciencepub.com
Intramolecular and Intermolecular Reaction Pathways
The presence of multiple reactive sites in this compound—the activated chlorine, the acidic benzylic protons, and the nitro group—allows for a variety of intramolecular and intermolecular reaction pathways.
Intramolecular Reactions: Under specific conditions, the molecule can undergo cyclization reactions. For example, if the nitro group is reduced to an amino group, it can potentially react intramolecularly with a suitably functionalized benzylic position to form heterocyclic structures. While specific examples for this compound are not extensively documented in the provided search results, such pathways are common for related compounds. mdpi.comacs.org
Intermolecular Reactions:
Self-condensation: Under strongly basic conditions, the carbanion formed at the benzylic position could potentially react with another molecule of this compound, although this is less common than reactions with added electrophiles.
Reactions with external reagents: The molecule can participate in a wide range of intermolecular reactions. The chlorine can be displaced by various nucleophiles, beilstein-journals.org and the benzylic carbanion can react with a host of electrophiles. umich.eduiomcworld.orgresearchgate.net These reactions are fundamental to its use as a building block in organic synthesis.
Friedel-Crafts type reactions: The benzyl moiety suggests the possibility of electrophilic aromatic substitution on the pyridine ring, although the electron-withdrawing nature of the nitrophenyl group would make this challenging. Conversely, the chloronitrophenyl ring is deactivated towards electrophilic attack.
The interplay between the different functional groups dictates the favored reaction pathway, which can often be controlled by the choice of reagents and reaction conditions.
Photochemical Investigations
Nitroaromatic compounds are well-known to be photochemically active, and this compound is no exception. acs.org Irradiation with UV light can lead to a variety of photochemical transformations.
For related nitrobenzyl compounds, photochemical reactions often involve the nitro group. acs.org Upon absorption of light, the nitro group can be excited to a triplet state, which can then abstract a hydrogen atom from the benzylic position, leading to the formation of a biradical intermediate. This intermediate can then undergo further reactions, such as cyclization or rearrangement, to yield various photoproducts. For instance, o-nitrobenzyl compounds are classic photoremovable protecting groups that release a protected functional group upon irradiation.
Studies on related 4-(nitrophenyl)dihydropyridines have shown evidence for photoinduced electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene moiety, followed by intramolecular proton transfer and rearrangement to form nitrosophenylpyridines. nih.gov While this compound is not a dihydropyridine, similar electron transfer processes could potentially occur. The photochemistry of this class of compounds is an active area of research, with potential applications in photodynamic therapy and materials science. researchgate.net The specific photochemical behavior of this compound would depend on the solvent, the presence of other reagents, and the wavelength of light used.
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, and compounds structurally related to this compound exhibit this behavior. In systems containing both an electron-donating and an electron-accepting moiety, light excitation can lead to the transfer of an electron from the donor to the acceptor, creating a charge-separated state.
In analogous compounds like 4-(nitrophenyl)-1,4-dihydropyridines, the dihydropyridine ring acts as the electron donor and the nitroaromatic part as the electron acceptor. nih.gov Upon irradiation, the lowest lying singlet state, which is localized on the dihydropyridine chromophore, is deactivated by an exothermic electron transfer to the nitrobenzene moiety. nih.gov This process is evidenced by the significant quenching of fluorescence in these molecules compared to analogues lacking the nitro group. nih.gov For this compound, the pyridine ring is less electron-donating than a dihydropyridine ring, but the potential for PET still exists, with the benzylpyridine moiety acting as the donor and the chloro-nitrophenyl group as the acceptor.
The efficiency and pathway of PET are governed by the thermodynamic driving force, which can be estimated from the redox potentials of the donor and acceptor components. escholarship.org The general scheme for an oxidative photoinduced electron transfer in a donor-bridge-acceptor (D-B-A) system can be represented as:
D-B-A + hν → D*-B-A → D⁺-B-A⁻
In the context of this compound, the methylene bridge (-CH₂-) separates the pyridyl donor and the chloro-nitrophenyl acceptor. The presence of the electron-withdrawing chloro and nitro groups on the phenyl ring makes it a potent electron acceptor upon excitation.
Research on related systems has provided insights into the kinetics of such processes. For instance, in a triad (B1167595) system involving a [Ru(bpy)₃]²⁺ unit, a bipyridinium unit, and another component, the rate constant for electron transfer was determined to be 2.8 × 10⁸ s⁻¹. While this is a different system, it illustrates the rapid nature of photoinduced electron transfer in appropriately designed molecular assemblies.
The fate of the resulting charge-separated species is crucial. It can either decay back to the ground state through charge recombination or initiate further chemical reactions. In some nitrophenyl derivatives, intramolecular proton transfer can follow the initial electron transfer, leading to the formation of new, stable photoproducts. nih.gov
Table 1: Examples of Photoinduced Electron Transfer in Related Systems
| Compound/System | Donor Moiety | Acceptor Moiety | Observed Phenomenon | Reference |
|---|---|---|---|---|
| 4-(2-Nitrophenyl)-1,4-dihydropyridines | Dihydropyridine | Nitrobenzene | Fluorescence quenching, formation of a zwitterionic intermediate | nih.gov |
| Nitrophenyldihydropyridines | Dihydropyridine | Nitrophenyl | Intramolecular electron transfer leading to a charge-separated species | cdnsciencepub.com |
| [Ru(bpy)₃]²⁺-bipyridinium triad | [Ru(bpy)₃]²⁺ | Bipyridinium | Electron transfer with a rate constant of 2.8 × 10⁸ s⁻¹ |
Photoreactions of the Nitro Group
The nitro group is one of the most versatile photoreactive functional groups in organic chemistry. Aromatic nitro compounds can undergo a variety of photochemical transformations, which are typically initiated from their triplet excited states. cdnsciencepub.com The primary photoreactions of the nitro group relevant to this compound include intramolecular hydrogen abstraction and reduction.
A classic example is the photorearrangement of o-nitrobenzyl compounds. Upon UV irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. mdpi.comresearchgate.net This intermediate then undergoes further rearrangement to yield a nitroso compound and an aldehyde or ketone. mdpi.com Although this compound is a m-nitrobenzyl derivative in relation to the chloro substituent, the principle of hydrogen abstraction from the benzylic methylene group by the excited nitro group is a plausible photoreaction pathway.
The general mechanism for the photoreaction of o-nitrobenzyl esters is depicted as follows:
Excitation of the o-nitrobenzyl ester.
Intramolecular hydrogen abstraction to form an aci-nitro tautomer.
Molecular rearrangement to a benzoisoxaline derivative.
Cleavage to a carboxylic acid and an o-nitrosobenzaldehyde. mdpi.com
In the case of nitrobenzyl alcohols, an intramolecular photoredox reaction can occur, resulting in the reduction of the nitro group and the oxidation of the alcohol group. cdnsciencepub.com For instance, the photolysis of p-nitrobenzyl alcohol in basic aqueous solution yields the corresponding nitrosocarbonyl compound. cdnsciencepub.com Similarly, m-nitrobenzyl alcohols produce nitroketones/aldehydes and azoxyketones/aldehydes. cdnsciencepub.com These reactions are often dependent on the solvent, with water playing a crucial role in facilitating the reaction. cdnsciencepub.comrsc.org
The photoreduction of nitroaromatic compounds can also be influenced by the presence of other molecules or environmental factors. For example, the photoreduction of 1,3-dinitrobenzene (B52904) to 3-nitroaniline (B104315) can be facilitated by indole (B1671886) in the presence of montmorillonite (B579905) clay under sunlight irradiation. nih.gov This proceeds via the formation of hydrated electrons from the photolysis of indole. nih.gov The photocatalytic reduction of various nitroaromatic compounds to their corresponding azoxy or azo compounds has also been demonstrated using graphitic carbon nitride (g-C₃N₄) as a photocatalyst, with the product selectivity being tunable by the irradiation wavelength. researchgate.net
Furthermore, recent studies have shown that visible-light-induced denitrative chlorination can occur for unactivated nitroarenes, where a chlorine radical replaces the nitro group. escholarship.org This reaction proceeds under mild conditions and expands the scope of transformations for nitroaromatic compounds. escholarship.org
Table 2: Photoproducts from Reactions of Related Nitrobenzyl Compounds
| Starting Material | Reaction Conditions | Major Photoproduct(s) | Reference |
|---|---|---|---|
| p-Nitrobenzyl alcohol | Aqueous base, UV irradiation | p-Nitrosocarbonyl compound (dimer) | cdnsciencepub.com |
| m-Nitrobenzyl alcohol | Aqueous solution, UV irradiation | m-Nitrobenzaldehyde, m-azoxybenzaldehyde | cdnsciencepub.comrsc.org |
| o-Nitrobenzyl esters | UV irradiation | Carboxylic acid, o-nitrosobenzaldehyde | mdpi.com |
| 1,3-Dinitrobenzene | Indole, montmorillonite, sunlight | 3-Nitroaniline | nih.gov |
| p-Chloronitrobenzene | g-C₃N₄ photocatalyst, specific wavelength | p,p'-Dichloroazoxybenzene or p,p'-dichloroazobenzene | researchgate.net |
Applications in Advanced Organic Synthesis and Chemical Reagent Development
Role as a Versatile Synthetic Building Block for Complex Architectures
In organic synthesis, the strategic assembly of complex molecules from simpler, readily available precursors is paramount. Chemical building blocks are the foundational units in this process, and 4-(4-Chloro-3-nitrobenzyl)pyridine serves as a prime example of such a precursor, particularly for constructing intricate heterocyclic systems. fluorochem.co.ukhbni.ac.in The presence of multiple reactive sites within its structure allows for sequential and selective chemical transformations.
The this compound framework is an excellent starting point for the synthesis of a variety of substituted heterocyclic compounds. The inherent reactivity of the chloro- and nitro-substituted phenyl group allows it to be incorporated into larger, polycyclic systems. Research has demonstrated the utility of the (4-chloro-3-nitrophenyl) moiety in synthesizing complex fused azines and other heterocycles. mdpi.comacs.org
For instance, derivatives of this structural class are used to create complex pyridazin-3-one and thiochromeno[4,3-b]pyridine systems. mdpi.comacs.org In these syntheses, the (4-chloro-3-nitrophenyl) group is typically introduced as part of a hydrazonopropanal or a similar reactive intermediate, which then undergoes cyclization reactions to form the desired heterocyclic core. mdpi.comacs.org These reactions highlight the role of the compound as a key ingredient for building molecules with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net
Table 1: Examples of Heterocycles Synthesized from (4-Chloro-3-nitrophenyl) Precursors
| Resulting Heterocycle Class | Specific Compound Example | Source |
|---|---|---|
| Pyridazin-3-one | 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one | mdpi.com |
| Pyridazin-3-one | 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(2-nitrophenyl)pyridazin-3-(2H)-one | mdpi.com |
| Pyridine (B92270) (Azo-substituted) | 2-Amino-6-(4-bromophenyl)-5-(4-chloro-3-nitrophenylazo)pyridin-3-yl-methanone | mdpi.com |
| Thiochromeno[4,3-b]pyridine | (E)-3-[(4-Chloro-3-nitrophenyl)diazenyl]-2-(4-chlorophenyl)-5H-thiochromeno[4,3-b]pyridine | acs.org |
| Chromeno[4,3-b]pyridine | (E)-3-[(4-Chloro-3-nitrophenyl)diazenyl]-2-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridine | acs.org |
The utility of this compound as a building block inherently defines its role as an intermediate in multi-step synthetic pathways. beilstein-journals.org The synthesis of complex target molecules, such as the poly-substituted heterocycles mentioned previously, is not a single-step process. Instead, it involves a linear sequence where simpler molecules are progressively assembled. mdpi.comacs.orgnih.gov
In a typical synthetic route, a (4-chloro-3-nitrophenyl) containing molecule might first be synthesized and then reacted with other reagents to build the final, complex architecture. mdpi.comresearchgate.net For example, the synthesis of certain pyridazinones involves the initial preparation of a 3-oxo-2-(4-chloro-3-nitrophenyl)hydrazonopropanal, which then serves as a key intermediate that undergoes cyclocondensation to yield the final product. mdpi.com This demonstrates the compound's crucial position within a longer synthetic chain, enabling the creation of molecules that would be difficult to access directly.
Development as a Chemical Reagent or Indicator
Beyond its role in synthesis, the reactivity of the pyridine ring in nitrobenzylpyridines has been harnessed to develop sensitive colorimetric reagents for detecting hazardous electrophilic compounds. lobachemie.com While much of the foundational research has been conducted on the parent compound, 4-(4-nitrobenzyl)pyridine (B86830) (NBP), the underlying chemical principles are directly applicable to its chloro-substituted analog. ucanr.eduumich.edu These reagents are valued for their ability to produce a distinct color change in the presence of specific classes of chemicals, enabling rapid and simple detection. umich.edugoogle.com
Nitrobenzylpyridine derivatives are well-established reagents for the detection of alkylating agents, a class of compounds that includes industrial chemicals, pesticides, and certain chemical warfare agents. lobachemie.comumich.edugoogle.com The method relies on the alkylation of the pyridine nitrogen by the electrophilic agent. umich.edu This reaction forms a pyridinium (B92312) salt, which, upon the addition of a strong base, is converted into a highly colored, conjugated dyestuff. umich.edugoogle.com The intensity of the resulting violet or blue color is proportional to the concentration of the alkylating agent. umich.edu
This test has been adapted for various formats, including solution-based assays and test kits for field use. google.comgoogle.com A chemical activation system has also been developed to mimic metabolic processes, allowing the test to detect compounds that become alkylating agents only after activation. umich.edu
Table 2: Alkylating Agents Detected Using the 4-(4-Nitrobenzyl)pyridine (NBP) Method
| Compound Class | Specific Compound | Result | Source |
|---|---|---|---|
| Halogenated Alkene | Trichloroethylene (TCE) | Positive after activation | umich.edu |
| Halogenated Alkene | 1,2-Dibromoethylene (DBE) | Positive (increased with activation) | umich.edu |
| Nitrosamine | Diethylnitrosamine | Positive after activation | umich.edu |
| Pesticide Metabolite | Dichlorodiphenyltrichloroethane (DDT) | Negative (no direct alkylating activity) | umich.edu |
| Halogenated Alkene | 1,1,2,2-Tetrachloroethylene (TTCE) | Negative | umich.edu |
The same principle of nucleophilic attack by the pyridine nitrogen allows for the sensitive detection of epoxides. ucanr.edunih.gov Epoxides are a class of cyclic ethers that are important industrial intermediates but are often potent mutagens and carcinogens due to their ability to alkylate DNA. researchgate.net The reaction of 4-(4-nitrobenzyl)pyridine with an epoxide opens the strained three-membered ring, forming a pyridinium adduct. ucanr.edu Subsequent treatment with a base, such as tetraethylenepentamine, generates a vibrant blue color, facilitating both qualitative detection on chromatograms and quantitative analysis via colorimetry. ucanr.edu
The method is sensitive enough to detect sub-micromole quantities of epoxides and has been optimized for various types of epoxide structures. ucanr.edu It is a valuable tool for monitoring environmental samples and biological systems for the presence of these reactive compounds. ucanr.edunih.gov
The sensing mechanism of 4-(4-nitrobenzyl)pyridine and its derivatives is based on a well-understood chemical transformation. The core of the mechanism is a nucleophilic substitution reaction (specifically, an SN2 reaction) where the nitrogen atom of the pyridine ring acts as the nucleophile. umich.eduresearchgate.net
Alkylation Step: The electron pair on the pyridine nitrogen attacks an electrophilic carbon atom of the target molecule (e.g., an alkylating agent or an epoxide). This forms a new carbon-nitrogen bond, resulting in a quaternary pyridinium salt. umich.edu
Color Development Step: The initial pyridinium salt is typically colorless. The crucial color-forming step occurs upon the addition of a base. The base abstracts a proton from the methylene (B1212753) bridge (the -CH₂- group) connecting the pyridine and nitrobenzene (B124822) rings. ucanr.edu
Formation of a Conjugated System: The removal of this proton creates a carbanion. This negative charge is delocalized across a large, extended π-conjugated system that includes both the pyridine and the nitro-substituted benzene (B151609) ring. This highly conjugated species is a stable dyestuff that strongly absorbs visible light, resulting in the characteristic deep blue or violet color. umich.edu
Because the pyridine nitrogen of this compound is sterically and electronically similar to that of NBP, it is expected to function via the same fundamental mechanism.
Supramolecular Chemistry and Crystal Engineering Aspects
Non-Covalent Interactions in the Solid State
Without experimental crystal structure data, the specific non-covalent interactions present in the solid state of 4-(4-Chloro-3-nitrobenzyl)pyridine cannot be identified or characterized. This includes the geometry, strength, and directionality of any potential hydrogen bonds, halogen bonds, or π-stacking interactions.
Hydrogen Bonding Networks
A description of hydrogen bonding networks requires knowledge of potential hydrogen bond donors (like C-H groups) and acceptors (the nitro group, the pyridine (B92270) nitrogen, and the chloro substituent) and their precise positioning within the crystal lattice. This information is currently unavailable.
Halogen Bonding Interactions
The presence and nature of halogen bonding, where the chlorine atom acts as an electrophilic region, can only be confirmed and analyzed through crystallographic studies.
Pi-Stacking Interactions
An analysis of π-stacking interactions between the pyridyl and the chloro-nitro-substituted phenyl rings, including their geometry (e.g., parallel-displaced or T-shaped) and centroid-to-centroid distances, is contingent on having the crystal structure.
Crystal Packing Analysis and Polymorphism
Details of the crystal packing arrangement, such as the formation of specific motifs (e.g., herringbone, layered structures), and the potential for polymorphism (the existence of multiple crystal forms) are unknown without experimental data.
Potential for Self-Assembly and Co-Crystallization
While the functional groups present in this compound suggest a potential for self-assembly and the formation of co-crystals with other molecules, a meaningful discussion requires an understanding of its own packing preferences, which is not currently possible.
Q & A
Q. What are the optimized synthetic routes for 4-(4-Chloro-3-nitrobenzyl)pyridine, and how do reaction conditions influence yield?
The compound is synthesized via nitration of 4-(4-chlorophenyl)pyridine using a mixture of concentrated nitric and sulfuric acids. Key steps include:
- Nitration : Reacting 4-(4-chlorophenyl)pyridine under reflux with HNO₃/H₂SO₄ to introduce the nitro group at the meta position relative to the chloro substituent .
- Purification : Column chromatography with petroleum ether/ethyl acetate (3:1 v/v) is commonly used to isolate the product .
- Yield Optimization : Factors like catalyst loading (e.g., Pd-based catalysts for analogous Suzuki couplings) and reaction time (e.g., 12 hours for similar aryl-pyridine syntheses) critically affect yields. For example, yields of 69% are reported for structurally related compounds under controlled conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions. For example, similar nitrobenzyl-pyridine derivatives crystallize in monoclinic systems (C2/c space group) with π-π stacking distances of 3.6 Å and C–H⋯C interactions (2.74 Å) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions, with nitro and chloro groups causing distinct deshielding effects in aromatic regions.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₂H₈ClN₂O₂ has a theoretical MW of 255.03 g/mol).
Advanced Research Questions
Q. How do intermolecular interactions in this compound influence its solid-state properties and reactivity?
Crystallographic studies reveal:
- π-π Stacking : Parallel-displaced interactions between pyridine and nitrobenzyl rings (3.6–3.7 Å) stabilize the lattice, potentially affecting solubility and melting points .
- C–H⋯O/N Hydrogen Bonds : Weak interactions between nitro groups and adjacent pyridine C–H protons may direct crystal growth and influence reactivity in solid-phase reactions .
- Impact on Reactivity : Steric hindrance from stacking can slow electrophilic substitutions, necessitating harsher conditions for further functionalization .
Q. What role does this compound play as an intermediate in medicinal chemistry syntheses?
The compound serves as a precursor for:
- Antibacterial Agents : Reduction of the nitro group to an amine enables coupling with malonates or acyl chlorides to form quinolone derivatives targeting bacterial enzymes like AcpS-PPTase .
- Constitutive Androstane Receptor (CAR) Agonists : The chloro-nitrobenzyl moiety is retained in triazole-linked imidazopyridines, which show nanomolar CAR activation (e.g., compound 49 in ) .
- Methodology : Reductive alkylation (Fe/AcOH/MeOH) or sequential acylation-reduction steps are used to modify the nitro group while preserving the pyridine core .
Q. How can contradictory data on regioselectivity in nitration reactions of aryl-pyridines be resolved?
Discrepancies in nitro group positioning (para vs. meta) arise from:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct nitration to meta positions, but steric factors in bulky derivatives may alter selectivity.
- Experimental Validation : Computational modeling (DFT) of charge distribution combined with HPLC-MS monitoring of reaction intermediates can clarify mechanistic pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
